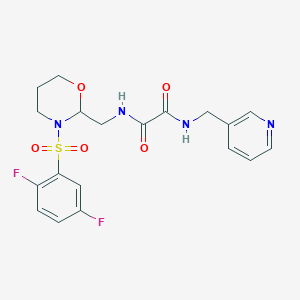

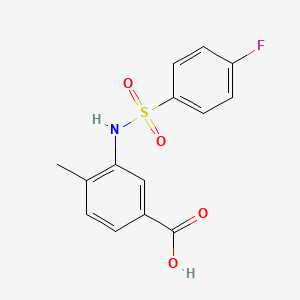

4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-amine, also known as MOPAA, is a phosphorus-containing heterocyclic compound. It has been widely used in scientific research due to its unique chemical structure and biological activities.

Aplicaciones Científicas De Investigación

Expedient Synthesis of N-Methyl- and N-Alkylamines

The development of cost-effective methods for the synthesis of N-methyl- and N-alkylamines is critical due to their wide applications in life sciences. Nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been utilized for the reductive amination of nitroarenes or amines, presenting an efficient protocol for producing various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules (Senthamarai et al., 2018).

Oxidation and Functionalization of Amines

The oxidation of amines, including the transformation of primary amines into nitrones, oximes, nitroso dimers, and azoxy compounds using hydrogen peroxide catalyzed by methyltrioxorhenium, has been demonstrated as a viable route for functionalizing amines (Yamazaki, 1997). Similarly, electrochemical oxidation of primary amines in ionic liquid media has shown the potential for modifying electrode surfaces, highlighting applications in electrochemistry (Ghilane et al., 2010).

Synthesis of Azo Dyes and Functionalized Amines

The synthesis of 3-methyl-4H-isoxazol-5-one and its coupling with diazotized substituted amine to form azo dyes indicates the role of these compounds in producing materials with potential antibacterial and antifungal properties (Banpurkar et al., 2018). This process, through green chemistry, emphasizes the importance of sustainable methods in chemical synthesis.

Amines as SO2 Absorbents

Nitrile-functionalized tertiary amines have been synthesized and evaluated for their SO2 absorption performance, demonstrating their efficiency and regenerability compared to hydroxy-functionalized amines. This research suggests applications in environmental protection and industrial processes (Hong et al., 2014).

Ozonolysis of Particulate Amines

The study of ozonolysis of particulate amines such as octadecylamine and hexadecylamine has provided insights into the oxidative processing by ozone, leading to nitroalkanes and suggesting mechanisms relevant to atmospheric chemistry (Zahardis et al., 2008).

Propiedades

IUPAC Name |

4-methyl-4-oxo-1,4λ5-azaphosphinan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2OP/c1-9(8)4-2-7(6)3-5-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUXMWMMBBDYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCN(CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2748529.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2748530.png)

![(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl) hydrazino]-4-oxo-2-butenoic acid](/img/structure/B2748537.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748540.png)

![2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2748541.png)

![6-Chloro-2-fluoro-N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2748543.png)

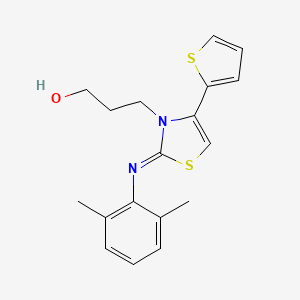

![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748544.png)

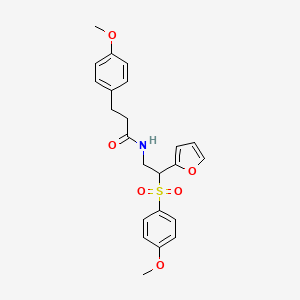

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2748546.png)